molecular formula C11H12F2O2 B13076642 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid

2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid

Cat. No.: B13076642
M. Wt: 214.21 g/mol
InChI Key: XMPGYEYGXXTNGO-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid ( 1935149-68-0) is a small-molecule compound with a molecular formula of C11H12F2O2 and a molecular weight of 214.21 g/mol . It is characterized by a propanoic acid core substituted with a methyl group and a 2,6-difluoro-4-methylphenyl ring system . This specific structural motif, featuring a difluorinated aromatic ring, is of significant interest in medicinal chemistry and pharmaceutical research. Compounds with similar aryl and carboxylic acid functionalities have been investigated as potent agonists of the GPR120 receptor, a promising target for metabolic diseases . Research into such agonists has shown potential for stimulating insulin secretion and improving glucose tolerance, indicating the value of this chemical scaffold in developing new therapeutic strategies for type 2 diabetes and metabolic syndrome . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate or building block in organic synthesis or as a reference standard in biological screening projects.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H12F2O2/c1-6-4-7(12)9(8(13)5-6)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15)

InChI Key

XMPGYEYGXXTNGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(C)(C)C(=O)O)F

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation-Based Synthesis

  • Starting Material : 2,6-difluoro-4-methylbenzaldehyde.
  • Reaction : Knoevenagel condensation with appropriate active methylene compounds to form the α,β-unsaturated intermediate.
  • Subsequent Steps : Hydrogenation or other reduction methods to saturate the double bond, followed by oxidation or hydrolysis to yield the target acid.
  • Conditions : Use of catalysts such as bases (e.g., piperidine) under reflux conditions.
  • Outcome : This method provides a route to the acid with good control over stereochemistry and purity.

Halomethylation and Esterification Approach (Adapted from Related Phenylpropanoic Acid Methods)

  • Step 1: Halomethylation
    • Starting from 2-phenylpropionic acid analogs, a halomethylation reaction is performed using formaldehyde and hydrogen chloride in the presence of concentrated sulfuric acid at 20–50°C, followed by heating at 70–100°C for 10–30 hours.
    • This yields 2-(halomethylphenyl)propanoic acid intermediates.
  • Step 2: Esterification
    • The acid intermediate is reacted with methanol and thionyl chloride at 45–65°C for 12–24 hours.
    • The ester product is isolated by aqueous workup and vacuum distillation.
  • Notes : Although this method is described for chloromethyl derivatives, similar halomethylation and esterification strategies can be adapted for difluoro-methyl substituted phenylpropanoic acids with appropriate modifications.
Step Reagents/Conditions Temperature (°C) Time Yield/Notes
Halomethylation 2-phenylpropionic acid, formaldehyde, H2SO4, HCl 20–50 (add acid), 70–100 (reaction) 10–30 h High purity acid intermediate
Esterification Methanol, thionyl chloride 45–65 12–24 h High purity methyl ester

Hydrolysis and Functional Group Transformation (Based on Analogous Processes)

  • Hydrolysis of ethyl or methyl esters of substituted phenylpropanoic acids using bases such as sodium hydroxide or potassium hydroxide in methanol under reflux.
  • Acidification of the reaction mixture to precipitate the free acid.
  • Purification by recrystallization to achieve high purity (>99%).
  • This method is useful for converting ester intermediates into the target acid.
  • Suzuki coupling and other palladium-catalyzed cross-coupling reactions are reported for related substituted phenylpropanoic acids but may introduce metal residue concerns.
  • Alternative metal-free or less toxic catalytic systems are preferred for pharmaceutical-grade synthesis.
  • Confirmation of the compound structure is typically done using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
  • Purity assessments are conducted by High-Performance Liquid Chromatography (HPLC).
  • The compound exhibits significant stability under various conditions, facilitating its use in further synthetic applications.
Method Starting Material Key Reactions Conditions Advantages Limitations
Knoevenagel Condensation 2,6-Difluoro-4-methylbenzaldehyde Condensation, reduction, oxidation Reflux with base catalysts Good stereochemical control Multi-step, requires purification
Halomethylation & Esterification 2-Phenylpropionic acid derivatives Halomethylation, esterification Acid catalysis, reflux High yield, scalable Specific to halogenated intermediates
Hydrolysis of Esters Methyl/ethyl esters of substituted acids Base hydrolysis, acidification Reflux in methanol with NaOH High purity acid obtained Requires ester intermediate
Metal-catalyzed coupling Halogenated phenylpropanoic acids Suzuki coupling, iodination Pd catalysts, organic solvents Versatile for substitutions Metal residues, cost, side reactions
  • Continuous flow techniques and optimized catalysts improve reaction efficiency and product consistency.
  • The presence of fluorine atoms influences reactivity and stability, requiring careful control of reaction conditions.
  • The choice of method depends on available starting materials, desired scale, and purity requirements.
  • Industrial processes emphasize high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms and methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and methyl group can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Fluorination vs. Bromination: The target compound’s fluorine substituents enhance electronegativity and lipophilicity compared to brominated analogs like 2-(4-bromo-3-methylphenyl)propanoic acid. Bromine’s larger atomic radius and polarizability may increase steric hindrance and alter binding interactions in drug-receptor contexts .

Methyl vs. Conversely, the formyl group in (2RS)-2-(4-formylphenyl)-propanoic acid introduces reactivity, making it prone to oxidation or nucleophilic addition .

Hydroxyl Group Impact :

  • The hydroxylated analog (Imp. L) exhibits increased hydrophilicity, which may reduce membrane permeability compared to the target compound’s fluorine-methyl combination .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity: Fluorine atoms in the target compound likely elevate logP values relative to non-fluorinated analogs, favoring blood-brain barrier penetration or prolonged half-life.
  • Acid Strength : The electron-withdrawing fluorine substituents may slightly increase the carboxylic acid’s acidity (lower pKa) compared to ethyl- or methyl-substituted analogs.
  • Synthetic Utility: Brominated analogs (e.g., 2-(4-bromo-3-methylphenyl)propanoic acid) serve as intermediates for cross-coupling reactions, whereas the target compound’s fluorine groups are less reactive but more stable under physiological conditions .

Biological Activity

2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid is an organic compound with potential applications in medicinal chemistry due to its unique structure and biological activity. This compound features a propanoic acid backbone substituted with a difluoromethyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula: C12H14F2O2
  • Molecular Weight: Approximately 214.21 g/mol
  • Functional Groups: Propanoic acid, difluoromethyl group

The structural uniqueness of this compound suggests that it may interact with biological systems in specific ways, potentially leading to novel therapeutic applications.

Research indicates that compounds similar to this compound may modulate various biological pathways. For instance, studies on related compounds have shown interactions with ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for maintaining ion balance in epithelial tissues .

Key Mechanisms:

  • Ion Channel Modulation: Potential to act as CFTR potentiators or inhibitors, influencing ion transport and cellular homeostasis.
  • Antimicrobial Activity: Some derivatives exhibit antibacterial properties, suggesting a broader spectrum of biological activity.

Pharmacological Profiles

The pharmacological profiles of compounds in this class often include evaluations of their efficacy, safety, and pharmacokinetics. For instance, studies have demonstrated that certain analogs can significantly enhance CFTR function in cells expressing disease-related mutations .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Ion Channel ModulationPotentiation of CFTR activity
Antimicrobial EffectsInhibition of bacterial growth
CytotoxicityVaries among analogs; some show significant effects on tumor cells

Case Study 1: CFTR Modulation

A study focused on the modulation of CFTR by small molecules identified several promising candidates through high-throughput screening. Among these, compounds structurally related to this compound showed enhanced ion flux in epithelial cell models. The findings suggest that such compounds could be developed into therapeutic agents for cystic fibrosis and related disorders .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of the compound were tested for their antimicrobial efficacy against various pathogens. Results indicated that certain modifications to the phenyl ring enhanced antibacterial activity significantly. This highlights the potential for developing new antibiotics based on the structure of this compound .

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